N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the acylation of the thiadiazole with 3-methylbutanoyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins involved in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar aromatic structure but different heterocyclic ring.
3,4-Dimethoxyphenylacetonitrile: A related compound used as an intermediate in various syntheses.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is unique due to its specific combination of a 3,4-dimethoxyphenyl group and a thiadiazole ring
Properties
Molecular Formula |
C15H19N3O3S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)7-13(19)16-15-17-14(18-22-15)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,17,18,19) |
InChI Key |
IILYNIUZQLZVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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